molecular formula C4H8N4O6 B12564176 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane CAS No. 300402-76-0

3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane

Cat. No.: B12564176
CAS No.: 300402-76-0
M. Wt: 208.13 g/mol
InChI Key: BXIBXCOPLKMELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is a chemical compound known for its unique structure and properties It belongs to the class of nitro compounds and is characterized by the presence of nitro groups attached to a cyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane typically involves the reaction of nitramide with formaldehyde. The reaction is carried out in an aqueous medium in the presence of sulfuric acid at temperatures ranging from 20°C to 80°C. The reaction yields an oily substance, which is further treated with potassium hydroxide to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Higher oxidation state products such as nitroso compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Materials Science: Investigated for its potential use in the development of new materials with unique properties.

    Medicine: Explored for its potential biological activity and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including oxidation and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Uniqueness: 3,7-Dinitro-1,5-dioxa-3,7-diaza-cyclooctane is unique due to its specific arrangement of nitro groups and the presence of both oxygen and nitrogen atoms in the ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

300402-76-0

Molecular Formula

C4H8N4O6

Molecular Weight

208.13 g/mol

IUPAC Name

3,7-dinitro-1,5,3,7-dioxadiazocane

InChI

InChI=1S/C4H8N4O6/c9-7(10)5-1-13-3-6(8(11)12)4-14-2-5/h1-4H2

InChI Key

BXIBXCOPLKMELR-UHFFFAOYSA-N

Canonical SMILES

C1N(COCN(CO1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.